3,5-difluoro-N-(2-methylcyclopentyl)aniline
Description
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
3,5-difluoro-N-(2-methylcyclopentyl)aniline |
InChI |
InChI=1S/C12H15F2N/c1-8-3-2-4-12(8)15-11-6-9(13)5-10(14)7-11/h5-8,12,15H,2-4H2,1H3 |
InChI Key |
FNLFLPWYQZHGCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Fluorination and Nitration Routes
Starting Materials: Commonly, 2,4,5-trichloronitrobenzene or related chlorinated nitrobenzenes are used as precursors. These undergo selective fluorination via reaction with alkali metal fluorides to introduce fluorine atoms at the 3 and 5 positions of the aromatic ring.
Process Details: For example, 2,4,5-trichloronitrobenzene reacts with potassium fluoride to yield 5-chloro-2,4-difluoronitrobenzene. Subsequent chlorination-denitration steps and nitration produce 2,6-dichloro-3,5-difluoronitrobenzene, which upon catalytic hydrogenation gives 3,5-difluoroaniline with elimination of hydrogen chloride. This multi-step method is documented in patent US5965775A and related literature.
Alternative Routes: Another approach involves starting from 2,4-difluoroaniline, followed by acetylation, nitration, deacetylation, diazotization, and reduction to obtain 3,5-difluoroaniline.
Key Reaction Conditions and Yields
Purification and Characterization
Purification: The crude product is usually purified by column chromatography on silica gel using petroleum ether/ethyl acetate mixtures or by recrystallization from suitable solvents.
Characterization: Confirmed by NMR (1H, 13C, 19F), mass spectrometry, and IR spectroscopy. The presence of fluorine atoms is typically confirmed by 19F NMR.
Summary Table of Preparation Methods
| Step | Method | Key Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Synthesis of 3,5-difluoroaniline | Multi-step fluorination, nitration, hydrogenation | Alkali metal fluoride, HNO3/H2SO4, Pd/C catalyst | 70-90 | Well-established industrial method |
| N-Alkylation (direct) | Nucleophilic substitution | 2-Methylcyclopentyl halide, base, DMF/DMSO | 60-80 | Requires careful control to avoid over-alkylation |
| Reductive amination | Condensation & reduction | 2-Methylcyclopentanone, NaBH3CN, MeOH | 85-90 | High selectivity and yield |
Research Discoveries and Notes
The fluorination pattern (3,5-difluoro) on the aniline ring significantly affects the electronic properties, enhancing the compound's chemical stability and potential bioactivity.
The cyclopentyl substituent at the nitrogen provides steric bulk and hydrophobic character, which can influence the compound’s pharmacokinetic properties in medicinal chemistry applications.
The reductive amination method is preferred for its mild conditions and higher selectivity compared to direct alkylation, which can produce mixtures.
Industrial patents emphasize the importance of controlling reaction parameters such as temperature, solvent choice, and reagent purity to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-N-(2-methylcyclopentyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The fluorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-N-(2-methylcyclopentyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-(2-methylcyclopentyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, influencing its pharmacological effects.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Bulk : The 2-methylcyclopentyl group in the target compound imposes greater steric hindrance compared to linear alkyl (e.g., 3-methylbutyl) or planar aromatic substituents (e.g., 4-fluorophenyl). This may reduce nucleophilic reactivity at the nitrogen atom.
- In contrast, methoxy groups in analogs like 2-chloro-N-(3,5-dimethoxyphenyl)aniline increase electron density .
- Hybrid Substituents : The furan-2-ylmethyl group in 3,5-difluoro-N-(furan-2-ylmethyl)aniline introduces a heterocyclic moiety, which could improve solubility in aqueous-organic mixtures .
Physicochemical Properties
- Molecular Weight : The target compound (210.27 g/mol) is heavier than the 3-methylbutyl analog (199.24 g/mol) but lighter than the fluorophenyl derivative (223.19 g/mol).
- Solubility: No explicit data are available, but bulky substituents (e.g., cyclopentyl) likely reduce water solubility compared to smaller alkyl or benzyl groups.
Biological Activity
3,5-Difluoro-N-(2-methylcyclopentyl)aniline is a chemical compound characterized by its unique molecular structure, which includes a difluorobenzene moiety and a cyclopentyl amine group. Its molecular formula is C_{12}H_{14}F_2N, and it has a molecular weight of approximately 211.25 g/mol. This compound has garnered interest in the fields of pharmaceuticals and agrochemicals due to its potential biological activity, particularly in relation to its interactions with various biological targets.
The presence of fluorine atoms in the structure enhances the compound's reactivity, primarily due to their electron-withdrawing effects. These effects facilitate nucleophilic substitution reactions, making the compound versatile for further chemical modifications.
| Property | Value |
|---|---|
| Molecular Formula | C_{12}H_{14}F_2N |
| Molecular Weight | 211.25 g/mol |
| Functional Groups | Amine, Difluoro |
Biological Activity
Research into the biological activity of this compound is still emerging. Initial studies have indicated potential interactions with various biological targets, including enzyme inhibition and receptor modulation.
Enzyme Inhibition Studies
Preliminary research suggests that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, its structural similarity to known inhibitors allows for hypothesized interactions with target enzymes such as kinases and phosphatases.
- Target Enzymes :
- c-KIT kinase
- Carbonic anhydrases
The proposed mechanism of action for this compound involves:
- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.
- Cell Signaling Modulation : By interacting with signaling pathways, it could potentially influence cell growth and differentiation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,5-Difluoroaniline | C_{7}H_{6}F_2N | Lacks cyclopentyl group; simpler structure. |
| 2,5-Difluoro-N-(3-methylcyclopentyl)aniline | C_{12}H_{14}F_2N | Different position of fluorines; similar cyclopentyl structure. |
| 4-Fluoro-N-(2-methylcyclopentyl)aniline | C_{12}H_{14}F_1N | Contains only one fluorine; different position on the aromatic ring. |
Future Directions
Further research is needed to elucidate the specific biological activities and mechanisms of action for this compound. Potential areas for exploration include:
- In vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Molecular Docking Studies : Utilizing computational methods to predict binding affinities with various biological targets.
Q & A
Q. What are the optimized synthetic routes for 3,5-difluoro-N-(2-methylcyclopentyl)aniline, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via alkylation of 3,5-difluoroaniline with 2-methylcyclopentyl bromide under basic conditions (e.g., K₂CO₃ or NaH in polar aprotic solvents like DMF) . For higher yields, consider continuous flow processes with real-time monitoring to optimize temperature and reagent stoichiometry . Alternative methods include palladium-catalyzed cross-coupling or deoxygenative C–N coupling using PEt₃, which achieved 79% yield in related fluorinated anilines under 120°C for 3 hours . Table 1: Synthesis Optimization Parameters
| Method | Catalyst/Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | K₂CO₃ | DMF | 80°C | ~65%* |
| Deoxygenative Coupling | PEt₃ | Toluene | 120°C | 79% |
| *Estimated based on analogous reactions in . |
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to confirm substituent positions and purity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging the software’s robustness for small-molecule analysis .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Test in common solvents (DMSO, ethanol, hexane) via gravimetric analysis. Fluorine substituents increase lipophilicity, favoring organic solvents .
- Stability : Conduct accelerated degradation studies under varying pH, light, and temperature. Monitor via HPLC to identify decomposition products .
Advanced Research Questions
Q. Which density-functional theory (DFT) functionals are most accurate for modeling the electronic structure of fluorinated anilines?
- Methodological Answer : Hybrid functionals like B3LYP are standard but lack correct asymptotic behavior. For fluorinated systems, Becke’s 1988 functional (with exact exchange terms) or the CAM-B3LYP range-separated functional are preferred to model fluorine’s strong electronegativity and polarizability . Basis sets such as 6-311++G(d,p) are recommended for geometry optimization and vibrational frequency analysis.
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions in this compound?
- Methodological Answer : The electron-withdrawing fluorine atoms direct electrophiles to the para position relative to the -NH group. Use computational tools (e.g., Gaussian 16) to calculate Fukui indices or electrostatic potential maps, identifying nucleophilic/electrophilic sites . Experimental validation can involve nitration or halogenation reactions, followed by NMR to track substituent positions .
Q. How does this compound interact with biological targets, and what assays are suitable for studying its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence polarization assays to study binding to kinases or cytochrome P450 enzymes. Fluorine enhances hydrogen-bonding capacity, which can be quantified via isothermal titration calorimetry (ITC) .
- Membrane Permeability : Employ parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity (logP) with cellular uptake .
Q. What laboratory-scale methods assess the environmental fate of this compound in soil systems?
- Methodological Answer :
- Vertical Migration : Use column chromatography with soil layers (sandy loam, clay) spiked with the compound. Monitor migration via LC-MS and model using HYDRUS-1D software .
- Degradation Pathways : Conduct aerobic/anaerobic microcosm studies with GC-MS to identify metabolites like fluorinated phenolic derivatives .
Contradictions and Mitigation Strategies
- Synthesis Routes : (alkylation) and 19 (deoxygenative coupling) propose divergent methods. To reconcile, optimize alkylation for simplicity or adopt cross-coupling for scalability .
- Computational Models : Becke’s 1988 functional outperforms B3LYP for exact exchange but requires validation against experimental spectroscopic data (e.g., UV-Vis absorption peaks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
